ent-Estradiol Exhibits 6.1-Fold ERβ-over-ERα Selectivity, in Contrast to 17β-Estradiol Which Is Non-Selective
In competitive binding assays using recombinant human estrogen receptors, ent-estradiol displays IC₅₀ values of 24.9 nM for human ERβ and 151 nM for human ERα, yielding an ERα/ERβ selectivity ratio of approximately 6.1-fold in favor of ERβ . In contrast, the endogenous ligand 17β-estradiol binds with approximately equal affinity to both receptor subtypes, with reported Kd values of approximately 0.2 nM for ERα and 0.5 nM for ERβ, corresponding to an ERα/ERβ ratio of approximately 0.4 (i.e., 2.5-fold ERα selectivity) [1]. This represents a complete reversal of subtype selectivity: ent-estradiol preferentially engages ERβ, while 17β-estradiol is essentially non-selective.
| Evidence Dimension | Estrogen receptor subtype binding selectivity (ERα vs ERβ) |
|---|---|
| Target Compound Data | ent-Estradiol IC₅₀: hERα = 151 nM, hERβ = 24.9 nM; ERα/ERβ ratio = 6.1 |
| Comparator Or Baseline | 17β-Estradiol Kd: hERα ≈ 0.2 nM, hERβ ≈ 0.5 nM; ERα/ERβ ratio ≈ 0.4 (Dahlman-Wright et al., Pharmacol Rev 2006) |
| Quantified Difference | ent-Estradiol shows 6.1-fold ERβ selectivity; 17β-estradiol shows 0.4-fold (2.5-fold ERα selectivity). Selectivity direction is inverted. |
| Conditions | ent-Estradiol: competitive binding assay with recombinant human ERα/ERβ (vendor datasheet); 17β-estradiol: saturation binding with recombinant human ERα/ERβ (literature consensus, Pharmacol Rev 2006) |
Why This Matters
Researchers studying ERβ-specific signaling pathways or screening for ERβ-selective compounds require ent-estradiol as a tool compound that provides baseline ERβ selectivity data without the confounding ERα activity of 17β-estradiol.
- [1] Dahlman-Wright K, Cavailles V, Fuqua SA, Jordan VC, Katzenellenbogen JA, Korach KS, Maggi A, Muramatsu M, Parker MG, Gustafsson JA. International Union of Pharmacology. LXIV. Estrogen receptors. Pharmacol Rev. 2006;58(4):773-781. doi:10.1124/pr.58.4.7 View Source
